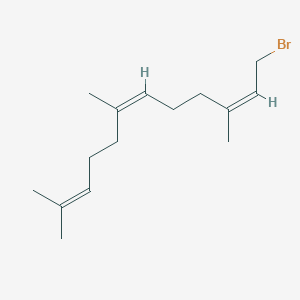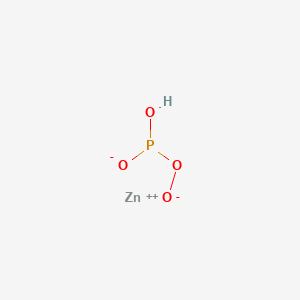
Zinc hydroxide oxide phosphite(zn4(oh)o2(po3)),dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc hydroxide oxide phosphite (Zn₄(OH)O₂(PO₃)), dihydrate, is a complex inorganic compound that combines zinc, hydroxide, oxide, and phosphite ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc hydroxide oxide phosphite can be synthesized through a co-precipitation method. This involves dissolving zinc salts (such as zinc nitrate or zinc sulfate) in water, followed by the addition of a phosphite source (such as phosphorous acid). The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired compound. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of zinc hydroxide oxide phosphite may involve similar co-precipitation techniques but on a larger scale. The process may be optimized for higher yield and purity by controlling factors such as temperature, concentration of reactants, and reaction time. Additionally, continuous production methods may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc hydroxide oxide phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other zinc-containing compounds.
Reduction: It can be reduced under specific conditions to yield different zinc phosphite derivatives.
Substitution: The hydroxide and oxide ions in the compound can be substituted with other anions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (such as hydrochloric acid) and bases (such as sodium hydroxide). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include zinc oxide, zinc phosphates, and other zinc-containing compounds. These products have various applications in different fields, including catalysis, materials science, and environmental remediation .
Applications De Recherche Scientifique
Zinc hydroxide oxide phosphite has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of zinc hydroxide oxide phosphite involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by decomposing hydroperoxides and reducing oxidative stress in biological systems . Additionally, it can interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc oxide (ZnO): A widely used compound with applications in catalysis, materials science, and medicine.
Zinc hydroxide (Zn(OH)₂): Known for its amphoteric properties and use in various chemical reactions.
Zinc phosphate (Zn₃(PO₄)₂): Commonly used in coatings and as a corrosion inhibitor.
Uniqueness
Zinc hydroxide oxide phosphite is unique due to its combination of hydroxide, oxide, and phosphite ions, which impart distinct chemical properties and reactivity. This makes it suitable for specialized applications that require a combination of these properties, such as in advanced materials and biomedical research .
Propriétés
Formule moléculaire |
HO4PZn |
|---|---|
Poids moléculaire |
161.4 g/mol |
Nom IUPAC |
zinc;oxido hydrogen phosphite |
InChI |
InChI=1S/H2O4P.Zn/c1-4-5(2)3;/h1-2H;/q-1;+2/p-1 |
Clé InChI |
RIQRITSABBRHFP-UHFFFAOYSA-M |
SMILES canonique |
OP([O-])O[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


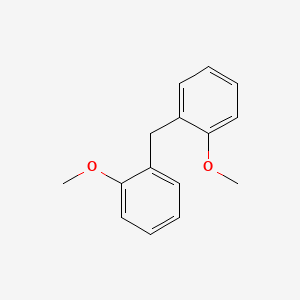
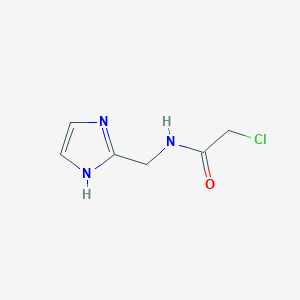
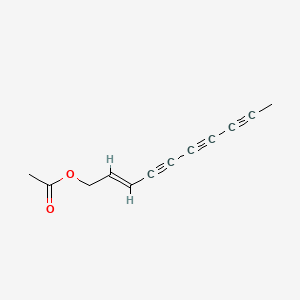
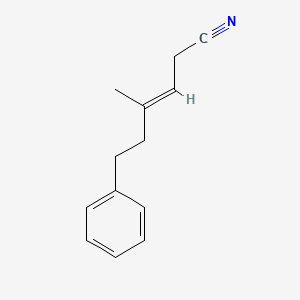
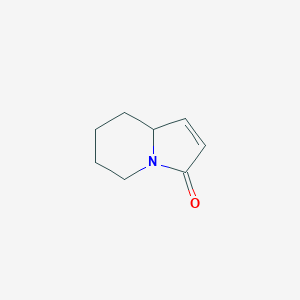
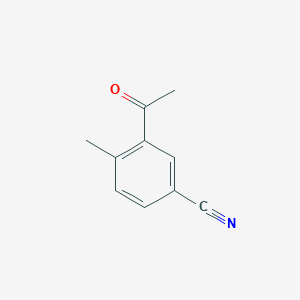
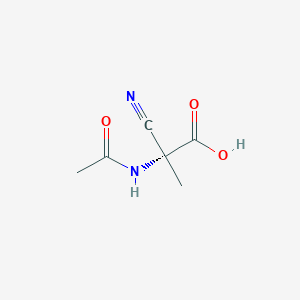
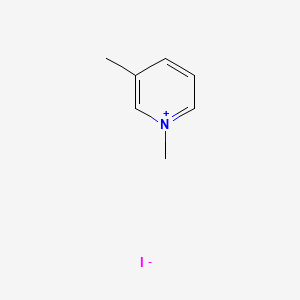

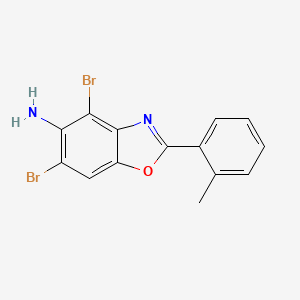
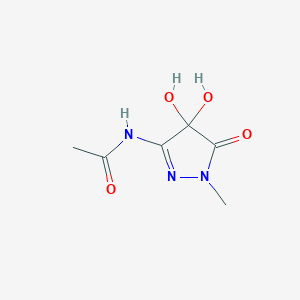
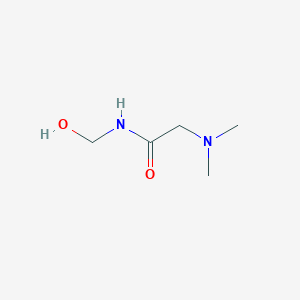
![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)
